![molecular formula C10H9N3O3 B12005331 3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide CAS No. 23433-66-1](/img/structure/B12005331.png)
3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide
Overview
Description
3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide: is a chemical compound with the following properties:
Linear Formula: CHNO
Molecular Weight: 219.202 g/mol
CAS Number: 23433-66-1
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, but one common approach is through the oxidation of 3-methylquinoxaline. The reaction typically employs oxidizing agents such as hydrogen peroxide or peracids.
Reaction Conditions:Starting Material: 3-methylquinoxaline
Reagents: Hydrogen peroxide (HO) or peracids
Conditions: Mild temperature and neutral pH
Industrial Production: While industrial-scale production details are scarce, researchers have explored its synthesis for specific applications. due to its rarity, it is not widely manufactured.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound readily undergoes oxidation due to the presence of the dioxide group (1,4-dioxide). This property makes it useful in various applications.
Substitution: It can participate in nucleophilic substitution reactions.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Oxidation: Hydrogen peroxide (HO), peracids
Substitution: Alkylating agents, nucleophiles
Reduction: Reducing agents (e.g., hydrides)
Major Products: The primary product of oxidation is 3-Methyl-2-quinoxalinecarboxamide itself.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is its antimicrobial properties . Research has demonstrated its effectiveness against various bacterial and fungal strains. In a study involving several quinoxaline derivatives, including this compound, it was found to exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli . This compound is being explored as a potential lead for developing new antibiotics due to its efficacy in inhibiting microbial growth .
Anticancer Properties
Research has also indicated that this compound possesses anticancer properties . A study highlighted its role in inhibiting glioma cell proliferation in vitro, suggesting potential applications in cancer therapy . The mechanism of action appears to be linked to the compound's ability to interact with cellular pathways involved in tumor growth and survival.
Thermochemical Studies
Thermochemical studies have provided insights into the stability and reactivity of this compound derivatives. These studies involve measuring the enthalpies of formation and dissociation of N-O bonds within the compound. Such data are crucial for understanding the compound's thermal stability and potential reactivity under different conditions . The findings suggest that modifications to the quinoxaline structure can significantly influence its thermodynamic properties, which may affect its biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinoxaline derivatives has been extensively studied to optimize their biological activities. Modifications at various positions on the quinoxaline ring can enhance their antimicrobial and anticancer activities. For instance, the introduction of different substituents can lead to variations in potency against specific pathogens or cancer cell lines .
Potential for Drug Development
Given its promising biological activities, this compound is positioned as a candidate for further development into therapeutic agents. Its dual functionality as both an antimicrobial and anticancer agent makes it particularly attractive for drug discovery programs aiming to address multiple health challenges simultaneously.
Data Table: Summary of Biological Activities
Mechanism of Action
The exact mechanism of action remains an active area of research. its antioxidant properties suggest involvement in cellular protection and redox balance.
Comparison with Similar Compounds
While 3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide is relatively rare, it shares structural features with related quinoxaline derivatives, such as N-Ethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide (CAS Number: 23511-31-1) . These compounds exhibit similar reactivity patterns but differ in substituents and functional groups.
Biological Activity
3-Methyl-2-quinoxalinecarboxamide 1,4-dioxide (MQCA) is a compound of significant interest due to its diverse biological activities, particularly against various bacterial strains, including Mycobacterium tuberculosis. This article reviews the biological activity of MQCA, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
MQCA belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. The presence of the 1,4-dioxide moiety contributes to its biological activity. The molecular formula for MQCA is C_10H_10N_2O_2, and it exhibits properties that make it a candidate for further pharmacological development.
Antitubercular Properties
Recent studies have highlighted the potential of MQCA derivatives as effective antimycobacterial agents. For example, a study demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1.25 μg/mL against M. tuberculosis strains, indicating potent activity compared to traditional treatments .
Table 1: Antimycobacterial Activity of MQCA Derivatives
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
MQCA Derivative 1 | 1.25 | M. tuberculosis |
MQCA Derivative 2 | 8.0 | M. smegmatis |
MQCA Derivative 3 | >16.0 | M. tuberculosis |
The study also identified specific mutations in M. smegmatis that conferred resistance to these compounds, suggesting a targeted mechanism of action involving DNA damage .
The primary mechanism by which MQCA exerts its antimicrobial effects appears to involve interference with DNA replication processes. It has been shown to bind to mycobacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . This binding disrupts the normal function of the enzyme, leading to bacterial cell death.
Structure-Activity Relationship (SAR)
The biological activity of MQCA and its derivatives can be significantly influenced by structural modifications. A comprehensive SAR analysis indicates that:
- Electrochemical Properties : The N-oxide functionality is crucial for the biological activity of quinoxaline derivatives. Compounds lacking one or both N-oxide groups often exhibit diminished antimicrobial properties .
- Substituent Effects : Variations in substituents at positions 2 and 6/7 of the quinoxaline ring can enhance or reduce activity against specific bacterial strains. For instance, electron-withdrawing groups generally improve antibacterial potency .
Table 2: Summary of SAR Findings
Substituent Position | Type | Effect on Activity |
---|---|---|
2 | Electron-withdrawing | Increased potency |
6 | Electron-donating | Decreased potency |
7 | Varied | Mixed effects |
Case Studies
Several research studies have focused on the development and evaluation of MQCA derivatives:
- Study on Antimycobacterial Activity : A recent investigation synthesized various derivatives and tested their efficacy against M. tuberculosis and M. smegmatis. The results indicated that certain derivatives had significantly lower MIC values compared to standard treatments .
- Electrochemical Behavior Analysis : Research into the electrochemical properties of MQCA revealed correlations between structural features and biological activity, aiding in the design of more effective compounds .
- Thermochemical Studies : Investigations into the thermodynamic properties of MQCA derivatives provided insights into their stability and potential reactivity profiles, which are essential for drug development .
Properties
IUPAC Name |
3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-9(10(11)14)13(16)8-5-3-2-4-7(8)12(6)15/h2-5H,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXRNZRWWVUJMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388440 | |
Record name | STK383931 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23433-66-1 | |
Record name | STK383931 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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